4'-Hydroxy Trazodone
CAS No.: 53818-10-3
Cat. No.: VC0024020
Molecular Formula: C19H22ClN5O2
Molecular Weight: 387.868
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53818-10-3 |
---|---|
Molecular Formula | C19H22ClN5O2 |
Molecular Weight | 387.868 |
IUPAC Name | 2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Standard InChI | InChI=1S/C19H22ClN5O2/c20-16-14-15(5-6-17(16)26)23-12-10-22(11-13-23)7-3-9-25-19(27)24-8-2-1-4-18(24)21-25/h1-2,4-6,8,14,26H,3,7,9-13H2 |
Standard InChI Key | FNUZSRSXQFIOPL-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O)Cl |
Introduction
Chemical Properties and Structure
Chemical Identity
4'-Hydroxytrazodone is derived from trazodone through hydroxylation. The parent compound, trazodone, has the molecular formula C₁₉H₂₂ClN₅O , while 4'-hydroxytrazodone incorporates an additional oxygen atom due to the hydroxyl group.
Structural Characteristics
The molecular structure consists of:
-
A three-carbon propyl linker
-
A piperazine ring
-
A 3-chloro-4-hydroxyphenyl group (the distinguishing feature compared to trazodone)
Metabolic Pathways
Formation of 4'-Hydroxytrazodone
4'-Hydroxytrazodone is formed through the hydroxylation of trazodone, primarily via hepatic metabolism. Trazodone is known to undergo metabolism by several liver enzymes, including CYP3A4, CYP2D6, and possibly CYP1A2 . The hydroxylation at the 4' position represents one of the major metabolic pathways for trazodone clearance.
The metabolic transformation follows this general pathway:
-
Absorption of trazodone (bioavailability approximately 65%)
-
Hepatic first-pass metabolism
-
Hydroxylation at the 4' position, forming 4'-hydroxytrazodone
-
Further metabolism or excretion
Other Metabolic Considerations
Pharmacological Significance
Contribution to Therapeutic Effects
-
Antidepressant effects
-
Anxiolytic properties
-
Sedative/hypnotic actions that make trazodone useful for insomnia
Analytical Considerations
Detection Methods
Identification and quantification of 4'-hydroxytrazodone in biological samples typically involves sophisticated analytical techniques. While specific methods aren't detailed in the search results, standard approaches for drug metabolite analysis would include:
-
Liquid chromatography-mass spectrometry (LC-MS)
-
High-performance liquid chromatography (HPLC)
-
Gas chromatography-mass spectrometry (GC-MS)
Reference Standards
For accurate identification and quantification, reference standards are essential. Specialized standards such as deuterated analogs (e.g., 4'-Hydroxy Trazodone-d6 Benzyl Ether) are available for analytical purposes .
Reference Standard | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
4'-Hydroxy Trazodone-d6 Benzyl Ether | 1794752-37-6 | C₂₆²H₆H₂₂ClN₅O₂ | 484.023 |
Clinical Relevance
Therapeutic Implications
Understanding 4'-hydroxytrazodone is clinically relevant for several reasons:
-
The metabolite may contribute to trazodone's efficacy in treating depression and anxiety
-
It may play a role in the sedative effects that make trazodone useful for insomnia
-
Its formation and clearance may influence trazodone's duration of action
-
Individual variations in metabolism (due to genetic polymorphisms or drug interactions) may affect the formation of 4'-hydroxytrazodone, potentially impacting treatment outcomes
Pharmacokinetic Considerations
While specific pharmacokinetic parameters for 4'-hydroxytrazodone aren't provided in the search results, we can note that the parent compound trazodone has:
-
Half-life: 4-15 hours for immediate release formulations
-
Metabolism: Primarily hepatic via CYP3A4, CYP2D6, and possibly CYP1A2
The formation and clearance of 4'-hydroxytrazodone would be expected to follow similar patterns, though potentially with different kinetic parameters due to its increased polarity.
Research Status and Future Directions
Current Knowledge Gaps
Despite the importance of 4'-hydroxytrazodone as a major metabolite of a widely prescribed medication, several knowledge gaps exist:
-
The precise contribution of 4'-hydroxytrazodone to trazodone's therapeutic effects
-
Detailed receptor binding profiles specific to 4'-hydroxytrazodone
-
Comprehensive pharmacokinetic data for the metabolite
-
Individual variations in 4'-hydroxytrazodone formation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume